N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea
Overview
Description
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea, commonly known as CPTH, is a synthetic compound that is widely used in scientific research. It is a potent inhibitor of histone acetyltransferase (HAT) and has been found to have potential therapeutic applications in various diseases.
Mechanism of Action
CPTH is a potent inhibitor of histone acetyltransferase (N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea), an enzyme that adds acetyl groups to histone proteins, leading to changes in chromatin structure and gene expression. By inhibiting N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea, CPTH can alter gene expression patterns and affect cellular processes such as cell proliferation, differentiation, and apoptosis. CPTH has also been found to inhibit the activity of other enzymes, including p300/CBP-associated factor (PCAF) and CREB-binding protein (CBP), which are involved in various cellular processes.
Biochemical and Physiological Effects:
CPTH has been found to have a range of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and improve cognitive function in animal models of neurodegenerative diseases. CPTH has also been found to modulate the expression of various genes involved in cellular processes such as DNA repair, cell cycle regulation, and apoptosis.
Advantages and Limitations for Lab Experiments
CPTH has several advantages for lab experiments. It is a potent and selective inhibitor of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea, making it a valuable tool for studying the role of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea in cellular processes. CPTH has also been found to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using CPTH in lab experiments. It has poor solubility in water and requires the use of organic solvents for administration. Additionally, CPTH has a short half-life and requires frequent dosing in animal models.
Future Directions
There are several future directions for research on CPTH. One area of interest is the development of more potent and selective inhibitors of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea, which could have therapeutic applications in various diseases. Another area of interest is the use of CPTH in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to understand the molecular mechanisms underlying the effects of CPTH on cellular processes and to identify potential biomarkers for predicting response to CPTH treatment.
Scientific Research Applications
CPTH has been extensively studied for its potential therapeutic applications in various diseases. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. CPTH has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, CPTH has been found to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2FN4S/c18-12-3-1-11(2-4-12)10-24-8-7-16(23-24)22-17(25)21-13-5-6-15(20)14(19)9-13/h1-9H,10H2,(H2,21,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUCMDPOIWLTAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)NC(=S)NC3=CC(=C(C=C3)F)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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